molecular formula C17H19NS B374613 1-[2-(Phenylsulfanyl)benzyl]pyrrolidine

1-[2-(Phenylsulfanyl)benzyl]pyrrolidine

Cat. No.: B374613
M. Wt: 269.4g/mol
InChI Key: YPHHLMXERAEIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Phenylsulfanyl)benzyl]pyrrolidine is a pyrrolidine derivative characterized by a benzyl group substituted at the nitrogen atom of the pyrrolidine ring. The benzyl group is further modified at the ortho position with a phenylsulfanyl (C₆H₅S–) moiety. This structural configuration imparts unique electronic and steric properties, making the compound relevant in medicinal chemistry and materials science. Pyrrolidine derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation .

Properties

Molecular Formula

C17H19NS

Molecular Weight

269.4g/mol

IUPAC Name

1-[(2-phenylsulfanylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C17H19NS/c1-2-9-16(10-3-1)19-17-11-5-4-8-15(17)14-18-12-6-7-13-18/h1-5,8-11H,6-7,12-14H2

InChI Key

YPHHLMXERAEIAI-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=CC=CC=C2SC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Bioactivity : The presence of electron-withdrawing groups (e.g., fluorine in ) or extended conjugated systems (e.g., trienyl in ) influences binding affinity to biological targets. For instance, the methylenedioxyphenyl group in enhances MAO-A inhibition, suggesting that this compound’s phenylsulfanyl group may similarly modulate enzyme interactions.
  • Toxicity Profiles : Compounds like 1-(1-Phenylcyclohexyl)pyrrolidine exhibit acute toxicity in animal models, highlighting the importance of substituent choice in safety optimization .

Regulatory and Legal Considerations

Substituted pyrrolidines, such as those with benzyl or halobenzyl groups, are subject to regulatory scrutiny due to their structural similarity to controlled substances (e.g., WIN 55,212-6, a cannabinoid receptor agonist) . This underscores the need for careful evaluation of this compound’s legal status in drug development.

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